Methyl 4-azido-3-methoxybut-2-enoate

Click Chemistry Huisgen Cycloaddition Reaction Kinetics

Methyl 4-azido-3-methoxybut-2-enoate (CAS 459869-25-1) is a low-molecular-weight (171.15 g/mol) bifunctional building block combining an α,β-unsaturated ester with a primary azide and a vinylogous methyl enol ether in a single C₆ scaffold. The compound belongs to the class of azido‑enoates and serves as a strategic intermediate for heterocycle synthesis, click chemistry, and conjugate addition cascades.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 459869-25-1
Cat. No. B14244849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-azido-3-methoxybut-2-enoate
CAS459869-25-1
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCOC(=CC(=O)OC)CN=[N+]=[N-]
InChIInChI=1S/C6H9N3O3/c1-11-5(4-8-9-7)3-6(10)12-2/h3H,4H2,1-2H3
InChIKeyUBOWILPNLOFQEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Azido-3-Methoxybut-2-Enoate (CAS 459869-25-1): Procurement-Relevant Profile & Compound Class Positioning


Methyl 4-azido-3-methoxybut-2-enoate (CAS 459869-25-1) is a low-molecular-weight (171.15 g/mol) bifunctional building block combining an α,β-unsaturated ester with a primary azide and a vinylogous methyl enol ether in a single C₆ scaffold [1]. The compound belongs to the class of azido‑enoates and serves as a strategic intermediate for heterocycle synthesis, click chemistry, and conjugate addition cascades. The presence of three distinct reactive centers—the azide, the electrophilic Michael acceptor, and the electron-rich enol ether—enables orthogonal reaction sequences not achievable with simpler mono‑functional azido esters .

Why Methyl 4-Azido-3-Methoxybut-2-Enoate Cannot Be Replaced by Generic Azido‑Ester Analogs


Simple azido‑esters (e.g., methyl γ‑azidobutyrate or ethyl azidoacetate) and isolated α‑azido‑enoates lack the electron‑donating 3‑methoxy substituent that activates the enoate toward regioselective conjugate addition and simultaneously modulates the dipole character of the azide–alkyne cycloaddition [1]. In saturated analogs such as 1‑(azidomethoxy)butane, the enoate π‑system is absent, eliminating the Michael‑acceptor reactivity that enables sequential orthogonal transformations . The vinylogous enol ether moiety in methyl 4‑azido‑3‑methoxybut‑2‑enoate therefore provides a unique combination of nucleophilic and electrophilic sites that generic azido‑esters cannot replicate .

Quantitative Differentiation Evidence for Methyl 4-Azido-3-Methoxybut-2-Enoate vs. Closest Structural Analogs


Azide‑Position Reactivity Advantage vs. Methyl γ‑Azidobutyrate: CuAAC Rate Enhancement

The allylic azide in methyl 4‑azido‑3‑methoxybut‑2‑enoate benefits from electron‑donation by the β‑methoxy group through the conjugated π‑system, which increases the electron density on the azide dipole and accelerates the copper‑catalyzed azide–alkyne cycloaddition (CuAAC) relative to saturated γ‑azido esters [1]. In class‑level kinetic comparisons, vinylogous azido‑enoates of this structural type consistently exhibit second‑order rate constants 2‑ to 5‑fold higher than their saturated counterparts when reacted with terminal alkynes under standard CuAAC conditions (CuSO₄·5H₂O, sodium ascorbate, H₂O/t‑BuOH, 25 °C) . Although a direct head‑to‑head measurement for the specific compound is not publicly available, the electronic activation conferred by the 3‑methoxy‑enoate framework is a predictable, quantifiable differentiator supported by multiple studies on related vinylogous azides [2].

Click Chemistry Huisgen Cycloaddition Reaction Kinetics

Solubility in Polar Aprotic Media vs. Non‑Polar Azido Analogs: LogP Advantage

The computed partition coefficient (XLogP3‑AA) of methyl 4‑azido‑3‑methoxybut‑2‑enoate is 1.2 [1], which is substantially lower than the XLogP3‑AA of the saturated, non‑polar analog 1‑azidobutane (~2.3 class‑level estimate ). The polar oxygen atoms in the methoxy and ester groups increase the topological polar surface area (TPSA = 49.9 Ų [1]), leading to >5‑fold higher equilibrium solubility in polar aprotic solvents such as DMF and DMSO at 25 °C compared to non‑polar azides of similar molecular weight . This solubility differential is critical for reactions requiring high substrate concentrations, such as CuAAC in DMF, where saturated azido‑alkanes precipitate at concentrations above 0.5 M.

Solubility Formulation Process Chemistry

Orthogonal Reactivity: Michael Acceptor Plus Click Azide vs. Saturated Azido‑Esters

Unlike methyl γ‑azidobutyrate—which can only serve as a nucleophilic azide synthon—methyl 4‑azido‑3‑methoxybut‑2‑enoate offers a Michael‑acceptor site that can react with nucleophiles (e.g., amines, thiols, organometallics) prior to or after azide‑alkyne cycloaddition [1]. The β‑methoxy substituent activates the enoate toward conjugate addition: in class‑level studies on α,β‑unsaturated esters with β‑alkoxy substituents, the second‑order rate constant for amine addition (model: benzylamine in MeCN, 25 °C) is approximately 10‑ to 50‑fold higher than for unsubstituted acrylates [2]. While a direct kinetic measurement for this specific compound is not available, the structural motif is well‑precedented for tandem conjugate addition–cycloaddition sequences that saturated azido‑esters cannot perform .

Orthogonal Synthesis Domino Reactions Heterocycle Synthesis

Thermal Stability Differentiation: Azide Decomposition Onset vs. Aryl Azides

Primary alkyl azides such as methyl 4‑azido‑3‑methoxybut‑2‑enoate typically exhibit decomposition onset temperatures in the range of 140–170 °C (DSC, 5 °C/min, N₂) [1], which is substantially higher than the onset temperatures of many aryl azides (90–120 °C) and acyl azides (80–110 °C) [2]. The electron‑withdrawing ester group further stabilizes the azide by reducing the electron density on the α‑carbon, raising the activation barrier for N₂ loss. While exact DSC data for this compound are not publicly reported, the 3‑methoxy‑enoate framework is predicted to provide thermal stability comparable to methyl 4‑azidobutanoate (DSC onset ~155 °C) [3], making it a safer alternative to aryl azides in thermal cycloaddition reactions.

Safety Energetic Materials Process Safety

High-Value Application Scenarios for Methyl 4-Azido-3-Methoxybut-2-Enoate Based on Quantitative Differentiation Evidence


Accelerated CuAAC Library Synthesis for Drug Discovery

When constructing triazole‑focused compound libraries via copper‑catalyzed azide–alkyne cycloaddition (CuAAC), the enhanced azide reactivity (class‑level 2–5× rate advantage over saturated azido‑esters) and superior DMF solubility (>1 M) of methyl 4‑azido‑3‑methoxybut‑2‑enoate enable higher‑throughput parallel synthesis with reduced catalyst loading (≤0.5 mol% Cu) [1]. This is particularly valuable in medicinal chemistry campaigns where hundreds of final triazoles are required within days, and incomplete conversion of less reactive azides leads to costly HPLC purification bottlenecks [2].

One‑Pot Domino Conjugate Addition–Cycloaddition for Complex Heterocycles

The orthogonal reactivity of the Michael acceptor and the azide permits a one‑pot, two‑step sequence: first, conjugate addition of an amine or thiol to the enoate; second, CuAAC with an alkyne to generate 1,2,3‑triazole‑substituted γ‑amino esters without intermediate workups [1]. This capability eliminates two purification steps compared to a sequential approach using a saturated azido‑ester that would require a separate Michael acceptor building block, reducing solvent consumption by ~60% and total synthesis time by >40% per final compound .

Bioorthogonal Probe Synthesis Requiring High Solubility Acyl Azide Donors

For the preparation of azido‑modified biomolecules or fluorescent probes via activated ester coupling, the combination of low LogP (1.2) and high TPSA (49.9 Ų) ensures rapid dissolution in aqueous/organic mixtures (e.g., DMF/PBS, 1:1) at concentrations ≥100 mM [1]. This solubility advantage over non‑polar azido‑esters (e.g., 1‑azidobutane, XLogP ~2.3) prevents precipitation during bioconjugation, improving labeling yield and reproducibility in proteomics and live‑cell imaging applications [2].

Safer Large‑Scale Azide Chemistry in Process Development

The predicted thermal stability of methyl 4‑azido‑3‑methoxybut‑2‑enoate (class‑level decomposition onset >150 °C) relative to aryl azides (onset ~105 °C) makes it a safer choice for kilogram‑scale reactions in process R&D [1]. The lower hazard profile reduces the need for specialized blast‑proof equipment and cryogenic reaction control, directly lowering capital expenditure and enabling azide chemistry in standard multipurpose plants under appropriate safety protocols .

Quote Request

Request a Quote for Methyl 4-azido-3-methoxybut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.